4-[(2E)-3-phenylprop-2-en-1-yl]-N-propylpiperazine-1-carboxamide
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Overview
Description
4-[(2E)-3-phenylprop-2-en-1-yl]-N-propylpiperazine-1-carboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a phenylprop-2-en-1-yl group and a propylcarboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2E)-3-phenylprop-2-en-1-yl]-N-propylpiperazine-1-carboxamide typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Substitution with Phenylprop-2-en-1-yl Group: The phenylprop-2-en-1-yl group can be introduced via a Heck reaction, where the piperazine derivative reacts with a phenylprop-2-en-1-yl halide in the presence of a palladium catalyst.
Introduction of the Propylcarboxamide Group: The final step involves the acylation of the piperazine derivative with propyl isocyanate to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[(2E)-3-phenylprop-2-en-1-yl]-N-propylpiperazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring or the phenyl group is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
4-[(2E)-3-phenylprop-2-en-1-yl]-N-propylpiperazine-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(2E)-3-phenylprop-2-en-1-yl]-N-propylpiperazine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-[(2E)-3-(4-bromophenyl)prop-2-en-1-yl]-N-propylpiperazine-1-carboxamide
- 4-[(2E)-3-(2,5-dimethoxyphenyl)prop-2-en-1-yl]-N-propylpiperazine-1-carboxamide
- 4-[(2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-en-1-yl]-N-propylpiperazine-1-carboxamide
Uniqueness
4-[(2E)-3-phenylprop-2-en-1-yl]-N-propylpiperazine-1-carboxamide is unique due to its specific substitution pattern on the piperazine ring and the presence of the phenylprop-2-en-1-yl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
4-[(E)-3-phenylprop-2-enyl]-N-propylpiperazine-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O/c1-2-10-18-17(21)20-14-12-19(13-15-20)11-6-9-16-7-4-3-5-8-16/h3-9H,2,10-15H2,1H3,(H,18,21)/b9-6+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGIUKTHDKPOCHY-RMKNXTFCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)N1CCN(CC1)CC=CC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCNC(=O)N1CCN(CC1)C/C=C/C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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